molecular formula C7H9N3OS B2911259 N-(3-hydroxyphenyl)hydrazinecarbothioamide CAS No. 68372-09-8

N-(3-hydroxyphenyl)hydrazinecarbothioamide

Cat. No.: B2911259
CAS No.: 68372-09-8
M. Wt: 183.23
InChI Key: VNEYQLHWUKJYLQ-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)hydrazinecarbothioamide is a compound that belongs to the class of hydrazinecarbothioamides It is characterized by the presence of a hydrazine group (-NH-NH2) and a thioamide group (-CS-NH2) attached to a phenyl ring substituted with a hydroxyl group (-OH) at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)hydrazinecarbothioamide typically involves the reaction of 3-hydroxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often carried out at elevated temperatures to facilitate the formation of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine group.

    Substitution: The hydroxyl group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)hydrazinecarbothioamide: Similar structure but with a methoxy group instead of a hydroxyl group.

    N-(3-chlorophenyl)hydrazinecarbothioamide: Contains a chlorine atom instead of a hydroxyl group.

    N-(3-nitrophenyl)hydrazinecarbothioamide: Features a nitro group in place of the hydroxyl group.

Uniqueness

N-(3-hydroxyphenyl)hydrazinecarbothioamide is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. The hydroxyl group enhances its ability to form hydrogen bonds, influencing its solubility and interaction with biological targets.

Properties

IUPAC Name

1-amino-3-(3-hydroxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c8-10-7(12)9-5-2-1-3-6(11)4-5/h1-4,11H,8H2,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEYQLHWUKJYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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